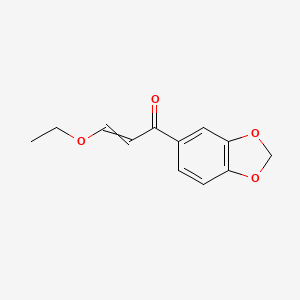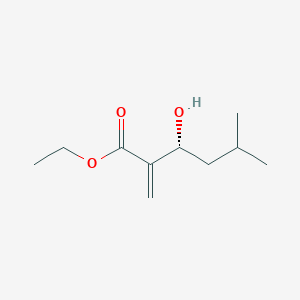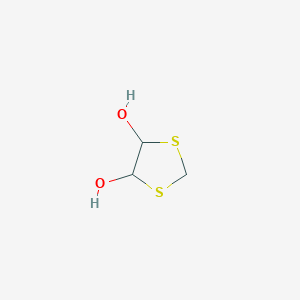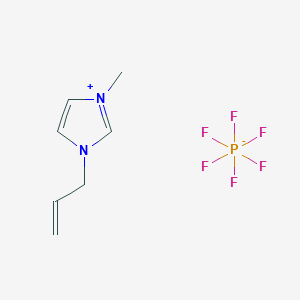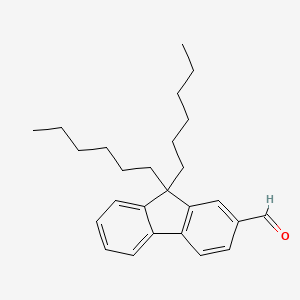![molecular formula C14H17NO2 B12536543 2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]- CAS No. 653585-87-6](/img/structure/B12536543.png)
2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]- is an organic compound that features a cyclopentenone ring substituted with a hydroxymethyl group and a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]- can be achieved through several methods. One common approach involves the reaction of cyclopentenone with a suitable hydroxymethylating agent in the presence of a catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]carboxyl]-.
Reduction: Formation of 2-Cyclopenten-1-ol, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]-.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: A simpler analog with a similar cyclopentenone ring structure.
4,4-Dimethyl-2-cyclopenten-1-one: An α,β-unsaturated carbonyl compound with higher tumor-specific cytotoxicity.
3-Cyclopenten-2-one: An isomer of cyclopentenone with a different substitution pattern.
Uniqueness
2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]- is unique due to the presence of both a hydroxymethyl group and a dimethylaminophenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
653585-87-6 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]-hydroxymethyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H17NO2/c1-15(2)11-8-6-10(7-9-11)14(17)12-4-3-5-13(12)16/h4,6-9,14,17H,3,5H2,1-2H3 |
InChI Key |
WKBONFMDFXSHOA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CCCC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


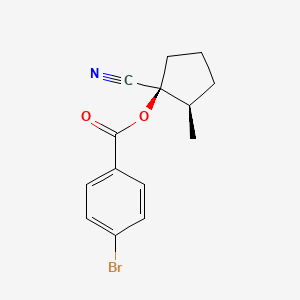
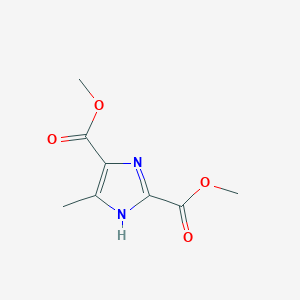

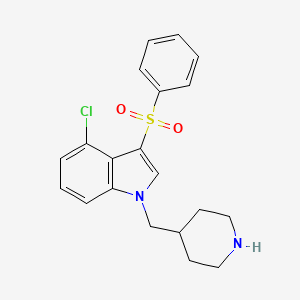
![4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid](/img/structure/B12536494.png)
![Formamide, N-[(1S)-1-methyl-2-propynyl]-](/img/structure/B12536502.png)
![Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B12536506.png)
![2-[2-[2-[2-(4,4-Diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid](/img/structure/B12536512.png)

